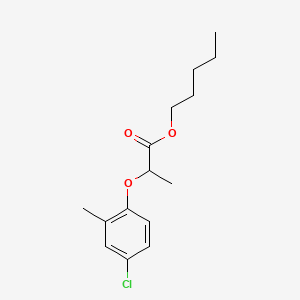

Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate

Description

Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate (CAS 97635-46-6, EC 307-407-5) is a phenoxy acid herbicide ester derivative. Its parent compound, 2-(4-chloro-2-methylphenoxy)propionic acid, belongs to a class of weak aromatic acids widely used in agriculture for selective weed control . The pentyl ester form enhances lipophilicity, improving absorption and persistence in target plants. Market analyses project its consumption trends from 1997 to 2046, with applications spanning herbicides and industrial formulations .

Properties

IUPAC Name |

pentyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClO3/c1-4-5-6-9-18-15(17)12(3)19-14-8-7-13(16)10-11(14)2/h7-8,10,12H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTXSYTVIAYJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913774 | |

| Record name | Pentyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97635-46-6 | |

| Record name | Pentyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97635-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097635466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl (±)-2-(4-chloro-2-methylphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with pentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Chemical Reactions of Related Herbicides

Herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA) undergo various chemical reactions, including chlorination and degradation processes.

Chlorination Reactions:

-

Chlorination of 2-Methylphenoxyalkanoic Acids : This process involves the use of hypochlorous acid (HCIO) as a chlorinating agent. The reaction is typically carried out in an aqueous medium with a pH maintained between 7 and 9 to ensure high yields of the desired product .

Chlorinating Agent pH Range Yield of 4-Chlorinated Product HCIO 7-9 High Cl2 - Lower selectivity

Degradation Reactions:

-

Solar Photoelectro-Fenton Degradation : This method involves the use of hydroxyl radicals to degrade MCPA, resulting in the formation of various carboxylic acids and aromatic by-products .

Environmental Degradation

Compounds like MCPA are degraded by soil bacteria such as Flavobacterium peregrinum, which release chlorine as chloride and convert the carboxyl-carbon into volatile products .

Degradation Pathways:

-

Biological Degradation : Soil bacteria can dehalogenate MCPA, leading to the accumulation of 4-chloro-2-methylphenol.

-

Chemical Degradation : Photoelectro-Fenton processes can break down MCPA into simpler organic acids.

Scientific Research Applications

Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chromatographic Properties

Phenoxy acid herbicides and their esters exhibit retention behaviors correlated with hydrophobicity and aromatic ring substitution. Key analogs include:

Key Observations :

- Chlorine Substitution: Increasing chlorine atoms on the aromatic ring (e.g., 2,4,5-trichloro derivative) elevates hydrophobicity (logP) and chromatographic retention (k' = 11.74 vs. 7.19 for the mono-chloro analog) .

- Alkyl Chain Impact : Esterification with longer alkyl chains (e.g., octyl vs. pentyl) increases logP and reduces water solubility. Octyl esters exhibit logP 4.8 vs. 3.2 for the parent acid .

- Steric Effects: The methyl group at the 2-position on the phenoxy ring enhances steric hindrance, reducing reactivity compared to unsubstituted analogs .

Stability and Reactivity

- Parent Acid: 2-(4-Chloro-2-methylphenoxy)propionic acid is incompatible with strong acids (e.g., HCl, H2SO4) and reactive metals (e.g., Na, K), generating hazardous gases like HCl upon decomposition .

- Ester Derivatives : Esters like pentyl or butyl forms are less reactive but may dissolve in flammable carriers. They lack direct flammability but require cautious storage .

Toxicity

- Acid Form: Classified as a carcinogen (IARC) with severe health risks, including kidney damage, anemia, and neurotoxicity upon repeated exposure .

- Ester Forms: Limited data, but ester hydrolysis in vivo may release the toxic acid. Octyl and butyl esters show lower acute toxicity due to reduced bioavailability .

Market and Application Differences

Biological Activity

Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by its ester linkage and the presence of a pentyl group. Its molecular formula is with a molecular weight of approximately 272.76 g/mol. The compound features a chlorinated aromatic ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in enzyme activity, influencing various physiological processes:

- Enzyme Inhibition : The compound may act as an inhibitor for certain carboxylesterases, which are involved in the metabolism of various substrates, including drugs and environmental chemicals.

- Receptor Binding : It may bind to specific receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro:

- Cytotoxicity : Studies have shown that the compound can induce cytotoxic effects on various cancer cell lines. For instance, it has been tested against hepatoma cells, where it demonstrated the ability to arrest cell growth in the S phase of the cell cycle and induce apoptosis by upregulating p53 levels while downregulating C-myc and Cyclin E expressions .

Toxicological Studies

Toxicological assessments have highlighted the compound's effects on mammalian systems:

- Acute Toxicity : In studies involving Wistar rats, administration of related compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) at high doses resulted in reduced food consumption and increased water intake, indicating potential toxicity .

- Organ-Specific Effects : The liver and kidneys were identified as target organs for toxicity, with significant changes observed in clinical chemistry parameters following exposure .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl (1)-2-(4-chloro-2-methylphenoxy)propionate | Similar structure | Moderate cytotoxicity | Smaller alkyl group |

| Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate | Similar structure | Lower potency | Intermediate chain length |

| Butyl (1)-2-(4-chloro-2-methylphenoxy)propionate | Similar structure | Comparable activity | Slightly larger alkyl group |

This compound stands out due to its specific pentyl group, which may confer enhanced solubility or bioavailability compared to its analogs.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating significant antiproliferative effects against hepatoma cells. These findings suggest potential applications in cancer therapeutics .

Case Study 2: Environmental Impact

The environmental degradation of related compounds like MCPA has been studied extensively. Research indicates that microorganisms can effectively degrade these substances into less harmful products. A specific strain of Flavobacterium peregrinum was identified as capable of degrading MCPA efficiently, which may also relate to the metabolic pathways involving this compound .

Q & A

Basic Questions

Q. What are the recommended safe handling procedures for Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or local exhaust ventilation to minimize inhalation exposure. Monitor airborne concentrations regularly using calibrated instruments .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Due to dermal absorption risks, avoid skin contact .

- Storage : Store in tightly sealed containers in cool, well-ventilated areas away from strong acids (e.g., HCl, H₂SO₄) and reactive metals (e.g., Na, Mg) to prevent decomposition .

- Emergency Preparedness : Equip labs with eyewash stations, emergency showers, and spill kits. Train personnel on decontamination protocols for skin/eye exposure .

Q. What are the primary health hazards associated with exposure to this compound?

- Methodological Answer :

- Acute Effects : Inhalation causes respiratory irritation (coughing, wheezing); ingestion leads to nausea, vomiting, and abdominal pain . Neurological symptoms (headaches, convulsions) may occur at high doses .

- Chronic Risks : Classified as a potential carcinogen (IARC/EPA), requiring ALARA (As Low As Reasonably Achievable) exposure principles. Repeated exposure may induce anemia or kidney damage .

- Reproductive Toxicity : Limited evidence of teratogenicity in animal studies; treat as a suspected human teratogen until further data is available .

Advanced Research Questions

Q. How can researchers design experiments to assess the carcinogenic potential of this compound using in vivo models?

- Methodological Answer :

- Model Selection : Use rodent carcinogenicity bioassays (e.g., 2-year exposure in rats/mice) with doses reflecting occupational exposure limits (note: no established OELs; derive from LD₅₀ data) .

- Endpoints : Monitor tumor incidence (e.g., hepatic, renal) via histopathology. Include biomarkers like serum creatinine (kidney function) and hematocrit (anemia) .

- Controls : Compare with structurally analogous compounds (e.g., 2-(4-Chloro-2-Methylphenoxy)Propionic Acid derivatives) to isolate carcinogenic mechanisms .

Q. What methodological approaches are recommended for analyzing impurities or degradation products of this compound in pharmaceutical research?

- Methodological Answer :

- Chromatography : Use HPLC-UV or LC-MS with C18 columns. Reference standards (e.g., fenofibric acid, EP impurities) for quantifying byproducts like 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid .

- Sample Prep : Dissolve in acetone or acetonitrile (100 µg/mL) to avoid solvent interference. Include stability-indicating assays under stress conditions (heat, humidity) .

- Data Validation : Cross-validate with NMR (e.g., for structural confirmation of impurities like (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid) .

Q. What are the critical considerations for evaluating the chemical stability of this compound under varying storage conditions?

- Methodological Answer :

- Incompatibility Studies : Test reactivity with acids (HCl, H₂SO₄) and metals (Na, Zn) using FTIR to detect decomposition products (e.g., hydrogen chloride gas) .

- Moisture Sensitivity : Conduct accelerated stability testing at 40°C/75% RH. Monitor hydrolysis via pH shifts or precipitate formation .

- Carrier Solvents : Avoid flammable carriers (e.g., acetone) in high-temperature settings to prevent fire hazards .

Q. How should researchers address contradictory data regarding the teratogenic effects of this compound in existing literature?

- Methodological Answer :

- Dose-Response Analysis : Replicate studies using graded doses (low to high) in zebrafish or rodent embryogenesis models. Track malformations (e.g., neural tube defects) and compare with positive controls (e.g., thalidomide) .

- Mechanistic Studies : Use in vitro assays (e.g., stem cell differentiation) to identify molecular targets (e.g., folate pathway disruption). Cross-reference with genotoxicity data (Ames test) to rule out confounding factors .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to reconcile discrepancies in historical data, accounting for variables like exposure duration and species-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.